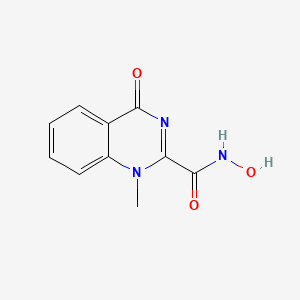
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with formamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 4-Hydroxy-2-quinolones
- 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-2-carboxamide
- 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide
Uniqueness
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
88267-79-2 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
N-hydroxy-1-methyl-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)9(14)11-8(13)10(15)12-16/h2-5,16H,1H3,(H,12,15) |
Clé InChI |
UQFPERXFDOFUEY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


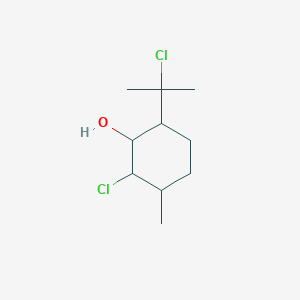
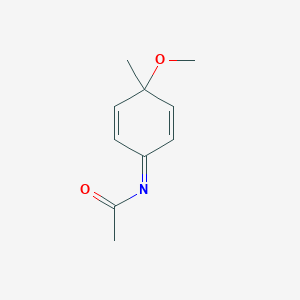
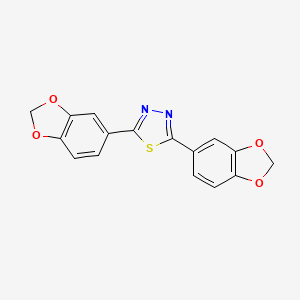
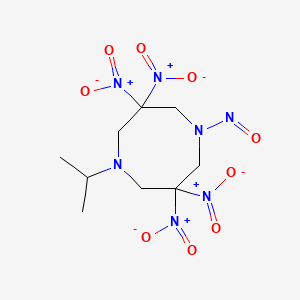
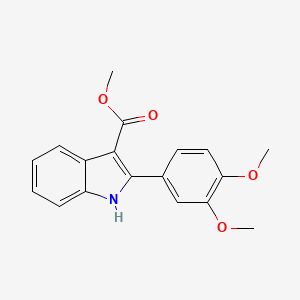
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
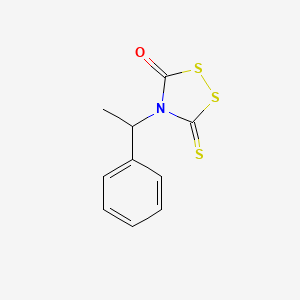
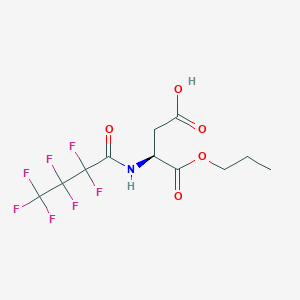

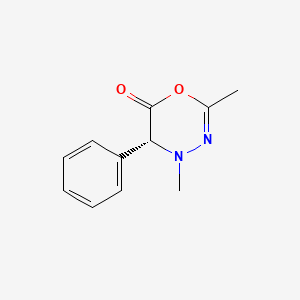


![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
